molecular formula C12H14ClFN2O3S B4646369 (2-CHLORO-6-FLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(2-CHLORO-6-FLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4646369
M. Wt: 320.77 g/mol
InChI Key: FMEOUSKEBSHNNX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of a chlorinated and fluorinated phenyl ring attached to a piperazine moiety, which is further modified with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced ketones, and various substituted aromatic compounds.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)ketone
  • (2-Chloro-6-fluorophenyl)methanesulfonyl chloride
  • Indole derivatives with similar functional groups

Uniqueness

(2-Chloro-6-fluorophenyl)[4-(methylsulfonyl)piperazino]methanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)11-9(13)3-2-4-10(11)14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEOUSKEBSHNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-CHLORO-6-FLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

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